Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
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Overview
Description
“Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate” is a chemical compound with the CAS Number: 28942-54-3. It has a molecular weight of 186.23 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate derivatives has been studied extensively. For instance, Schiff bases of 2-aminothiazole-4-carboxylate were synthesized and characterized by FTIR and NMR . The yield was 60%, with a melting point of 200–202 °C .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C7H10N2O2S/c1-3-4-5 (6 (10)11-2)9-7 (8)12-4/h3H2,1-2H3, (H2,8,9) .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For example, it has been used as a corrosion inhibitor for AA6061 alloy in 0.05 M HCl solution .Physical and Chemical Properties Analysis
“this compound” is a solid compound stored at 2-8°C . It has a molecular weight of 186.23 .Safety and Hazards
Future Directions
Thiazoles, including “Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate”, have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . Therefore, future research could focus on exploring these potential applications further.
Mechanism of Action
Target of Action
Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate is a type of 2-aminothiazole derivative . These compounds are known to interact with various targets, including enzymes like UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound binds to its target enzyme, inhibiting its function . This interaction disrupts the synthesis of peptidoglycan, leading to the weakening of bacterial cell walls
Biochemical Pathways
The primary pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, affecting the integrity of bacterial cell walls .
Pharmacokinetics
Similar compounds are known to have good bioavailability
Result of Action
The inhibition of peptidoglycan synthesis leads to the weakening of bacterial cell walls, which can result in cell lysis and death . This makes the compound potentially useful as an antibacterial agent .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C for optimal stability . Additionally, the compound’s activity may be affected by the presence of other substances in the environment, such as other drugs or chemicals .
Properties
IUPAC Name |
methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-4-5(6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAXMSUPTGGVFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353265 |
Source
|
Record name | methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28942-54-3 |
Source
|
Record name | methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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